2-(Aminomethyl)spiro[3.3]heptan-7-ol;hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which consists of a spiro[3.3]heptane core with an aminomethyl group and a hydroxyl group. This compound is of significant interest in both organic chemistry and medicinal chemistry due to its potential therapeutic applications and its role as a building block for synthesizing more complex organic molecules.
The synthesis of 2-(Aminomethyl)spiro[3.3]heptan-7-ol;hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 2-(Aminomethyl)spiro[3.3]heptan-7-ol;hydrochloride can be represented as follows:
This structure indicates the presence of multiple chiral centers, contributing to its potential biological activity .
The compound's physical properties include:
The compound can undergo various chemical reactions typical for amines and alcohols:
Understanding these reactions is essential for developing new synthetic pathways or modifying existing ones to create derivatives with enhanced properties.
The mechanism of action for 2-(Aminomethyl)spiro[3.3]heptan-7-ol;hydrochloride primarily involves its interaction with biological targets such as receptors or enzymes:
Research indicates potential applications in antimicrobial and anticancer fields due to these interactions, although further studies are needed to elucidate specific pathways .
Key physical properties include:
Chemical properties encompass:
The compound has several applications across various fields:
Spiro[3.3]heptane has emerged as a strategically valuable scaffold in medicinal chemistry due to its three-dimensional rigidity and unique spatial geometry. This saturated bicyclic system comprises two fused cyclobutane rings sharing a central quaternary carbon atom, enforcing a non-planar conformation with defined exit vectors. Its bond angles (~109.5°) closely mimic those of the meta- and para-substituted benzene rings, enabling effective replacement of aromatic systems while mitigating metabolic liabilities associated with planar aromatics [2]. This bioisosteric replacement capability was demonstrated in multiple drug classes: Spiro[3.3]heptane successfully substituted the meta-benzene in sonidegib (an anticancer agent), the phenyl ring in vorinostat (a histone deacetylase inhibitor), and the para-benzene in benzocaine (a local anesthetic) [2]. The resulting analogs retained high biological potency but offered improved physicochemical profiles, including enhanced solubility and reduced susceptibility to oxidative metabolism, thereby validating spiro[3.3]heptane as a privileged scaffold for aromatic ring replacement [2].
Table 1: Molecular Descriptors of 2-(Aminomethyl)spiro[3.3]heptan-7-ol Hydrochloride
Property | Value |
---|---|
CAS Number | 2378507-17-4 |
Molecular Formula | C₉H₁₈ClNO |
Molecular Weight | 191.70 g/mol |
SMILES | OCC₁(CN)CC₂(CCC₂)C₁.[H]Cl |
Key Functional Groups | Primary amine, Alcohol, Hydrochloride salt |
Bridged bicyclic skeletons like spiro[3.3]heptane provide exceptional conformational constraint for designing gamma-aminobutyric acid receptor modulators and neurotransmitter analogs. The scaffold’s rigidity positions functional groups (e.g., amine and alcohol in 2-(aminomethyl)spiro[3.3]heptan-7-ol) in specific three-dimensional orientations that mimic bioactive conformations of gamma-aminobutyric acid and related neuromodulators [3]. Unlike flexible linear chains, the spiro[3.3]heptane core minimizes entropy loss upon target binding, potentially enhancing binding affinity and selectivity for neurological targets. The presence of both primary amine and alcohol moieties in 2-(aminomethyl)spiro[3.3]heptan-7-ol hydrochloride further enables dual interactions with ion channels or enzymes—the amine for ionic/charge-transfer bonding and the alcohol for hydrogen bonding or polar contacts [6]. This bifunctional capability, anchored to a rigid aliphatic core, makes this compound a versatile intermediate for developing central nervous system-active therapeutics with potentially reduced off-target effects compared to aromatic-containing analogs [3] [6].
Table 2: Bioisosteric Advantages of Spiro[3.3]heptane Versus Benzene
Parameter | Benzene | Spiro[3.3]heptane | Impact on Drug Design |
---|---|---|---|
Saturation | Unsaturated | Fully saturated | Redces CYP-mediated metabolism |
Bond Angles | 120° | ~109.5° | Mimics tetrahedral carbon geometry |
Exit Vector Geometry | Coplanar | Non-coplanar | Enables 3D vector matching |
Dipole Moment | Low | Adjustable via substituents | Tunable solubility |
Metabolic Stability | Low (arene oxidation) | High (aliphatic oxidation) | Improved half-life |
The integration of spiro[3.3]heptane into drug development represents a paradigm shift from flat aromatic systems toward three-dimensional saturation in both oncology and neurology. Early spirocyclic applications focused on simple steroid-like frameworks, but advances in synthetic methodology (e.g., cycloadditions and ring-expansion techniques) enabled efficient access to strained systems like spiro[3.3]heptane [2] [4]. In oncology, this scaffold’s utility was proven when it replaced benzene in sonidegib and vorinostat derivatives, yielding patent-free analogs with uncompromised potency against cancer cell lines [2]. Concurrently, neurological drug discovery leveraged the scaffold’s ability to enforce gamma-aminobutyric acid-like pharmacophores, as seen in advanced intermediates like 2-(aminomethyl)spiro[3.3]heptan-7-ol hydrochloride [6]. The clinical success of spiro amide SHR902275—a potent RAF inhibitor featuring a complex spirocyclic amine—highlighted the therapeutic impact of these architectures in overcoming resistance mechanisms in RAS-mutant cancers [4]. Similarly, patent literature reveals spiro[3.3]heptane derivatives targeting neurological pathways, underscoring their broad applicability beyond oncology [7]. This evolution reflects medicinal chemistry’s strategic pivot toward saturated bioisosteres to address the limitations of aromatic-rich drugs, particularly in permeability, metabolism, and selectivity.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1